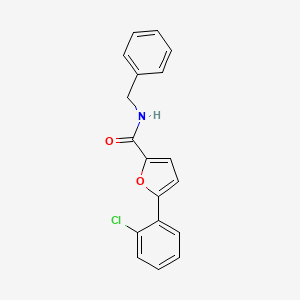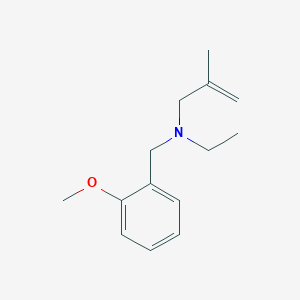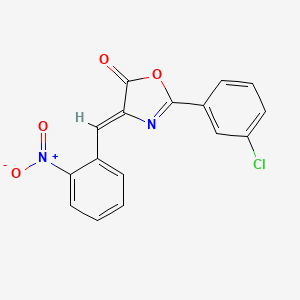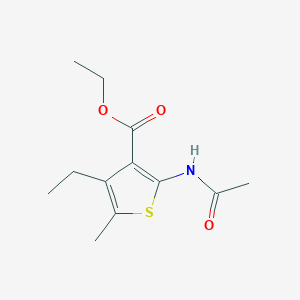![molecular formula C15H19ClN2O3 B5703969 N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide, also known as PPARγ agonist, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiazolidinedione (TZD) class of drugs and acts as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ).
Mécanisme D'action
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ agonists like N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide bind to the N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ receptor, which is found in various tissues, including adipose tissue, liver, and skeletal muscle. The activation of N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ leads to the transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
Studies have shown that N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide can improve glucose uptake and insulin sensitivity in adipocytes, liver cells, and skeletal muscle cells. This compound has also been shown to reduce inflammation and improve lipid metabolism in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide in lab experiments is its specificity for the N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ receptor, making it a useful tool for studying the role of this receptor in glucose and lipid metabolism. However, one limitation is that this compound can be toxic at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
Future research on N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide could focus on its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies could investigate the optimal dosing and administration of this compound to minimize toxicity and maximize therapeutic benefits.
Méthodes De Synthèse
The synthesis of N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide involves the reaction of 4-chlorophenylacetic acid with cyclohexanone to form 4-chlorophenylcyclohexanone. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce the final product.
Applications De Recherche Scientifique
N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide has been extensively studied for its therapeutic potential in various diseases, including diabetes, obesity, and cancer. Research has shown that N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ agonists, like N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide, can improve insulin sensitivity and glucose metabolism, making them a potential treatment for type 2 diabetes and related metabolic disorders.
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKDMJVCBCXNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)

![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)



![6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5703978.png)
![3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B5703981.png)
![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)